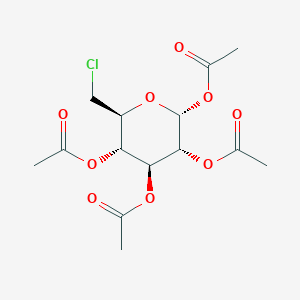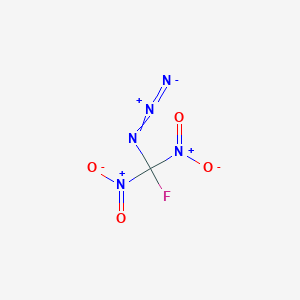
Disodium carboxyethyl siliconate
Vue d'ensemble
Description
Disodium carboxyethyl siliconate is not directly mentioned in the provided papers. However, the papers do discuss related silicon compounds and their properties, which may provide indirect insights into the chemistry of siliconates. For instance, the stabilization of silicon oxides is a significant challenge due to the reactivity of silicon-oxygen double bonds and the low oxidation state of silicon atoms . This information could be relevant when considering the stability and reactivity of disodium carboxyethyl siliconate.
Synthesis Analysis
The synthesis of silicon-containing compounds can be complex due to the reactivity of silicon. The papers describe the synthesis of different silicon compounds, such as the oxidation of a soluble disilicon compound to give carbene-stabilized Si2O3 and Si2O4 moieties . Another study reports the synthesis of a silicon dicarbonate complex by reacting a silylone with carbon dioxide, suggesting a potential route for incorporating carbonate groups into silicon-based compounds . These methods may offer insights into the synthesis strategies that could be applied to disodium carboxyethyl siliconate.
Molecular Structure Analysis
The molecular structure of silicon compounds is crucial for understanding their properties and reactivity. The silicon dicarbonate complex mentioned in one of the papers was characterized by single-crystal X-ray diffraction, which is a powerful technique for determining molecular structures . Although disodium carboxyethyl siliconate is not directly studied, the methodologies used for structural analysis of related compounds could be applicable for its characterization.
Chemical Reactions Analysis
The reactivity of silicon compounds is a key area of interest. The papers provided do not discuss disodium carboxyethyl siliconate specifically, but they do provide examples of chemical reactions involving silicon, such as the activation of carbon dioxide by a silylone . Understanding the reactivity of silicon in these contexts can help predict the types of chemical reactions that disodium carboxyethyl siliconate might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of silicon compounds are diverse and depend on their structure and synthesis method. For example, silicon carbide is known for its hardness, strength, chemical and thermal stability, and resistance to oxidation and erosion . These properties are important for applications in high power, high temperature electronic devices, and abrasion and cutting applications. While disodium carboxyethyl siliconate is not specifically discussed, the properties of related silicon compounds can provide a general understanding of what to expect from siliconate materials.
Applications De Recherche Scientifique
Scientific Field
Medical Devices
Scientific Field
High-Temperature Lubricants
Scientific Field
Nautical Sealants
Scientific Field
Pharmaceutical Excipients
Scientific Field
Water Repellent Coatings
Scientific Field
Cement Additives
Scientific Field
Agricultural Adjuvants
Scientific Field
Anti-Corrosive Agents
Scientific Field
Textile Treatments
Scientific Field
Food Packaging Materials
Scientific Field
Acne Treatment Products
Scientific Field
Pigment Wetting Agent in Cosmetics
Scientific Field
Surface Treatment for Cosmetic Innovation
Scientific Field
Titanium Dioxide Pigment Treatment
Scientific Field
Hydrophilic Treatment for Mica in Cosmetics
Scientific Field
These applications highlight the diverse roles Disodium carboxyethyl siliconate plays in various industries, particularly in dermatology and cosmetic chemistry. The compound’s ability to improve product performance and user experience makes it a valuable ingredient in many formulations . For detailed experimental data and further technical specifications, consulting the latest scientific literature or product technical datasheets is advisable.
Propriétés
IUPAC Name |
disodium;3-[dihydroxy(oxido)silyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7O5Si.2Na/c4-3(5)1-2-9(6,7)8;;/h6-7H,1-2H2,(H,4,5);;/q-1;2*+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOICJFFICGNEJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](O)(O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Na2O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171219 | |
| Record name | Disodium carboxyethyl siliconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium carboxyethyl siliconate | |
CAS RN |
18191-40-7 | |
| Record name | Disodium carboxyethyl siliconate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018191407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium carboxyethyl siliconate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carboxyethylsilanetriol, disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM CARBOXYETHYL SILICONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U4C79679G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)







![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)


amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)